3-chloro-3-phenylcyclobutane-1-carboxylic acid
Description
3-Chloro-3-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a chlorine atom and a phenyl group at the 3-position of the cyclobutane ring, along with a carboxylic acid substituent at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which influence reactivity and biological activity.
Properties
CAS No. |
23761-27-5 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-chloro-3-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) |
InChI Key |
KPOOETPPUATYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The most direct route to 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves treating 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid with concentrated hydrochloric acid (HCl) in toluene. This method, adapted from a reported procedure, proceeds via protonation of the hydroxyl group, forming an oxonium ion intermediate that undergoes nucleophilic substitution by chloride ions. The strained cyclobutane ring remains intact due to the reaction’s mild conditions (room temperature, 24 hours), avoiding ring-opening side reactions.
Key Steps :
-
Suspension Formation : The hydroxy precursor is suspended in toluene, and HCl is added dropwise, initiating a color change from off-white to yellow.
-
Stirring and Quenching : The mixture is stirred for 24 hours, followed by dilution with water to quench the reaction.
-
Extraction and Purification : The aqueous layer is extracted with methyl tert-butyl ether (MTBE), dried over sodium sulfate, and concentrated under reduced pressure.
Yield and Purity Considerations
This method yields approximately 61% of the target compound, though the crude product exhibits ~70% purity due to residual solvents and byproducts. Recrystallization or column chromatography is necessary to achieve higher purity, which may reduce the overall yield. The moderate efficiency of this route highlights the need for optimized workup protocols.
Table 1: Performance of Hydrochloric Acid-Mediated Chlorination
| Parameter | Value |
|---|---|
| Starting Material | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid |
| Reaction Time | 24 hours |
| Temperature | Room temperature |
| Yield | 61% |
| Purity (Crude) | 70% |
Hydrolysis of Dichloromethyl Dioxolane Intermediate
Adapting the Route for Phenyl and Chloro Substituents
To synthesize this compound, the keto group in 3-oxo-1-cyclobutane-carboxylic acid must be replaced with phenyl and chloro groups. This could involve:
-
Friedel-Crafts Alkylation : Introducing the phenyl group via electrophilic aromatic substitution.
-
Chlorination : Treating the intermediate with PCl₅ or SOCl₂ to replace the keto oxygen with chlorine.
However, these steps introduce complexity, as Friedel-Crafts reactions require careful control to avoid over-alkylation, and chlorination may compete with ring-strain relief pathways.
Table 2: Performance of Dioxolane Hydrolysis (Patent Data)
| Parameter | Value |
|---|---|
| Starting Material | 1,3-Dichloroacetone |
| Reaction Time | 45–55 hours |
| Temperature | 100°C |
| Yield (3-Oxo Product) | 49.1–72.8% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 offers a shorter synthesis (24 hours vs. 55 hours) but requires pre-synthesized hydroxy precursor, which adds steps.
-
Method 2 is more scalable for industrial applications, as the patent reports yields up to 72.8% for similar compounds. However, adapting it for phenyl substitution remains untested.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3-phenylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of 3-chloro-3-phenylcyclobutane-1-carboxylic acid as an antitubercular agent. In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, compounds related to phenylcyclobutane carboxamides demonstrated promising activity. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance efficacy against tuberculosis strains .
Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)
Research has also identified this compound as a potential inhibitor of Lp-PLA2, an enzyme implicated in atherosclerosis and neurodegeneration. The inhibition of this enzyme can lead to therapeutic strategies for cardiovascular diseases. The compound's structure allows for specific interactions with the enzyme's active site, making it a candidate for further development .
Synthesis of Polymer Precursors
In material science, this compound serves as a precursor for synthesizing various polymers. Its cyclobutane ring structure can be utilized in creating cross-linked networks, which are valuable in producing durable materials with specific mechanical properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Studies
-
Antitubercular Activity Study :
- A study conducted on a library of compounds revealed that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis. The research focused on optimizing the phenyl substituent to improve bioactivity and reduce resistance mechanisms.
-
Enzyme Inhibition :
- Research highlighted the compound's ability to inhibit Lp-PLA2 effectively. Detailed kinetic studies showed that modifications to the carboxylic acid moiety could enhance binding affinity, suggesting pathways for developing more potent inhibitors.
Mechanism of Action
The mechanism of action of 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl and chlorine groups can engage in hydrophobic and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, such as enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical properties of 3-chloro-3-phenylcyclobutane-1-carboxylic acid and its analogues:
Key Findings and Analysis
Steric and Electronic Effects: The presence of a phenyl group in this compound introduces significant steric bulk compared to simpler analogues like trans-3-chlorocyclobutanecarboxylic acid . This steric hindrance may reduce reactivity in nucleophilic substitution reactions but enhance binding specificity in biological targets.
Solubility and Polarity :
- Hydroxyl-substituted analogues (e.g., 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid) demonstrate increased polarity and water solubility compared to the chloro- and methyl-substituted compounds, making them more suitable for aqueous-phase reactions .
- Methyl groups (e.g., in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) enhance lipophilicity, which could favor membrane permeability in drug design .
Hazard Profiles: Compounds with methyl or chloro substituents (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) carry warnings for acute toxicity (H302) and skin/eye irritation (H315/H319), necessitating careful handling .
Synthetic Utility :
- Dicarboxylic acid derivatives (e.g., 3-chlorocyclobutane-1,1-dicarboxylic acid) offer dual reactivity sites for coordination chemistry or polymer synthesis .
- Difluoropropyl chains (e.g., 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid) could serve as bioisosteres in medicinal chemistry, mimicking ester or amide functionalities while resisting enzymatic degradation .
Biological Activity
3-Chloro-3-phenylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a cyclobutane ring substituted with a chlorine atom and a phenyl group, which contributes to its unique chemical properties and biological activities.
Research indicates that compounds related to this compound exhibit various biological activities, particularly in anti-mycobacterial applications. A study highlighted that derivatives of this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). The mechanism appears to involve targeting the MmpL3 protein, which is essential for the bacteria's survival and resistance mechanisms .
Antimycobacterial Activity
In vitro studies have shown that this compound derivatives possess significant activity against M. tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the cyclobutane structure could enhance or diminish antibacterial efficacy. For instance, certain substitutions improved physicochemical properties while maintaining activity levels .
Anticancer Potential
Preliminary investigations into cyclobutane derivatives, including this compound, suggest potential anticancer properties. In particular, some derivatives have shown promising results in inhibiting cancer cell proliferation in various assays .
Study 1: Antimycobacterial Screening
A high-throughput screening of approximately 100,000 compounds identified several chemotypes with anti-TB activity. Among these, compounds related to the phenylcyclobutane structure demonstrated moderate activity (e.g., one derivative showed an IC50 of 21 µM against M. tuberculosis ) .
Study 2: Anticancer Activity Assessment
In another study focused on cyclobutane derivatives, several compounds were tested against multiple cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting that structural modifications could lead to enhanced anticancer activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50/Activity Level | Target/Mechanism |
|---|---|---|---|
| Antimycobacterial | 3-Chloro-3-phenyl derivative | 21 µM | MmpL3 protein |
| Anticancer | Various cyclobutane derivatives | Varies | Cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-3-phenylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Cyclobutane derivatives are typically synthesized via [2+2] cycloaddition or ring-closing metathesis. For chlorinated analogs, halogenation of preformed cyclobutane rings using reagents like SOCl₂ or PCl₃ under anhydrous conditions is common. For example, 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9) is synthesized via Friedel-Crafts alkylation followed by carboxylation .
- Key Variables : Temperature control (0–25°C) minimizes side reactions (e.g., ring-opening). Catalytic systems (e.g., Lewis acids like AlCl₃) enhance regioselectivity. Purification via recrystallization (ethanol/water) improves purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
- NMR : The cyclobutane ring protons appear as a multiplet in the δ 2.5–3.5 ppm range. The chlorine substituent causes deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic protons). Carboxylic acid protons (if present) resonate at δ 10–12 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~750 cm⁻¹ (C-Cl stretch).
- MS : Molecular ion peaks at m/z 224.69 (matching molecular weight of analogs like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) with fragmentation patterns indicating loss of CO₂ (44 amu) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance and regioselectivity challenges during functionalization of the cyclobutane ring?
- Steric Mitigation : Use bulky directing groups (e.g., tert-butyl esters) to shield specific positions. For example, methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4) employs ester protection to direct hydroxylation .
- Regioselective Halogenation : Electrophilic aromatic substitution (EAS) with Cl₂/FeCl₃ targets the para position relative to the carboxylic acid group. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
Q. How do electronic effects of the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Impact : The chlorine atom withdraws electron density via induction, deactivating the aromatic ring toward electrophilic attack but enhancing oxidative stability. This effect is critical in Suzuki-Miyaura couplings, where the chloro group acts as a leaving group. For example, palladium-catalyzed coupling of 3-chlorophenyl derivatives with boronic acids proceeds efficiently at 80°C in THF/H₂O .
- Contradictions : Some studies report reduced reactivity due to steric bulk, requiring higher catalyst loadings (5–10 mol% Pd) .
Q. What computational methods validate the stereochemical configuration of this compound?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict NMR chemical shifts. Compare experimental vs. calculated coupling constants (e.g., J values for cyclobutane protons) to confirm cis/trans isomerism .
- Case Study : For 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS N/A), DFT accurately predicted dihedral angles within 2° of X-ray crystallography data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
